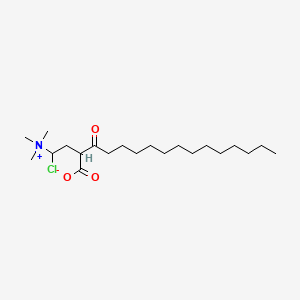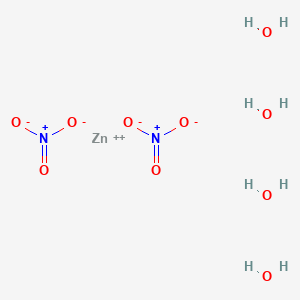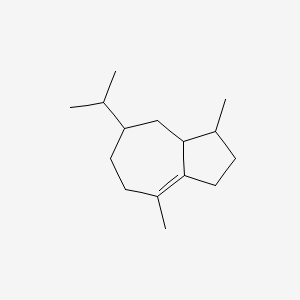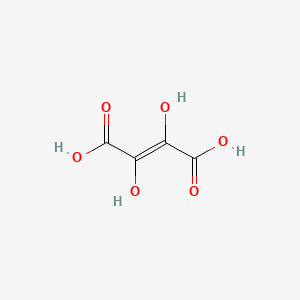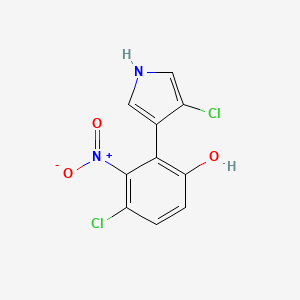
4-Chloro-2-(4-chloro-1H-pyrrol-3-yl)-3-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-(4-chloro-1H-pyrrol-3-yl)-3-nitrophenol is a natural product found in Pseudomonas with data available.
Aplicaciones Científicas De Investigación
1. Anticancer Drug Synthesis
4-Chloro-2-(4-chloro-1H-pyrrol-3-yl)-3-nitrophenol and its derivatives play a significant role as intermediates in the synthesis of small molecule anticancer drugs. Zhang, Zhou, Gu, and Xu (2019) demonstrated a high-yield synthetic method for a related compound, 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, which is synthesized through multiple steps including halogenation, coupling, and nucleophilic reactions, achieving an overall yield of 85% (Zhang, Zhou, Gu, & Xu, 2019).
2. Anion Sensing Applications
The compound and its analogs can be used in colorimetric sensors for detecting anions. Gale, Twyman, Handlin, and Sessler (1999) found that the intense yellow color of the 4-nitrophenolate anion dissipates upon complex formation with meso-octamethylcalix[4]pyrrole, indicating potential applications in anion detection (Gale, Twyman, Handlin, & Sessler, 1999).
3. Water Decontamination
This chemical is also relevant in environmental science, particularly for decontamination processes. Mehrizad and Gharbani (2014) studied the removal of chloro-2-nitrophenol, a related compound, from aqueous solutions using graphene, suggesting its potential for environmental cleanup applications (Mehrizad & Gharbani, 2014).
4. Advanced Oxidation Processes
4-Chloro-2-(4-chloro-1H-pyrrol-3-yl)-3-nitrophenol can be degraded using various advanced oxidation processes (AOPs), which is essential for managing its environmental impact. Saritha, Aparna, Himabindu, and Anjaneyulu (2007) compared different AOPs, including UV, H₂O₂, and Fenton processes, for the degradation of 4-chloro-2-nitrophenol, a structurally similar compound (Saritha, Aparna, Himabindu, & Anjaneyulu, 2007).
Propiedades
Número CAS |
15345-51-4 |
|---|---|
Fórmula molecular |
C10H6Cl2N2O3 |
Peso molecular |
273.069 |
Nombre IUPAC |
4-chloro-2-(4-chloro-1H-pyrrol-3-yl)-3-nitrophenol |
InChI |
InChI=1S/C10H6Cl2N2O3/c11-6-1-2-8(15)9(10(6)14(16)17)5-3-13-4-7(5)12/h1-4,13,15H |
Clave InChI |
HCTYUKFXOOTSDB-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1O)C2=CNC=C2Cl)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




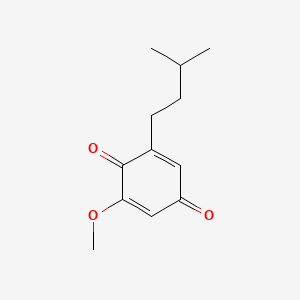
![tetrasodium;2-[[1-[4-[4-[[4-[4-[4-[(2-carboxylato-4-sulfonatophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]phenyl]phenyl]carbamoylamino]phenyl]phenyl]-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-5-sulfonatobenzoate](/img/structure/B579010.png)

![2H-[1,3]Thiazolo[5,4-E]indazole](/img/structure/B579017.png)
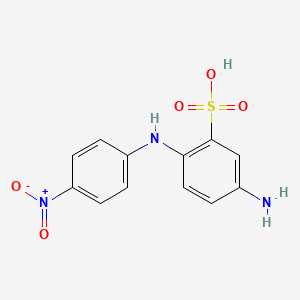
![N-[5-{[2-Hydroxy-5-(octanoylamino)-6-oxo-1,6-dihydropyridin-3-yl]amino}-2,6-dioxo-1,6-dihydropyridin-3(2H)-ylidene]octanamide](/img/structure/B579023.png)

